4-(Cyclopropylamino)oxolan-3-ol
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Overview
Description
4-(Cyclopropylamino)oxolan-3-ol is a chemical compound with the molecular formula C₇H₁₃NO₂ and a molecular weight of 143.19 g/mol It belongs to the family of oxolanes, which are five-membered cyclic ethers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylamino)oxolan-3-ol typically involves the following steps:
Cyclopropylamine Addition: The starting material, oxirane (ethylene oxide), is reacted with cyclopropylamine under controlled conditions to form the intermediate compound.
Ring Closure: The intermediate undergoes a ring-closing reaction to form the oxolane ring, resulting in the formation of this compound.
The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction. The temperature and pressure are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylamino)oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxolane ring to other cyclic structures.
Substitution: The cyclopropylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted oxolanes.
Scientific Research Applications
4-(Cyclopropylamino)oxolan-3-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylamino)oxolan-3-ol involves its interaction with specific molecular targets and pathways. The cyclopropylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The oxolane ring provides structural stability and can participate in various chemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-(Cyclopropylamino)tetrahydrofuran-3-ol: Similar structure but with a tetrahydrofuran ring.
4-(Cyclopropylamino)oxane-3-ol: Similar structure but with an oxane ring.
Uniqueness
4-(Cyclopropylamino)oxolan-3-ol is unique due to its specific combination of the cyclopropylamino group and the oxolane ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
4-(cyclopropylamino)oxolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-7-4-10-3-6(7)8-5-1-2-5/h5-9H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIWFWRVARJDAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2COCC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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